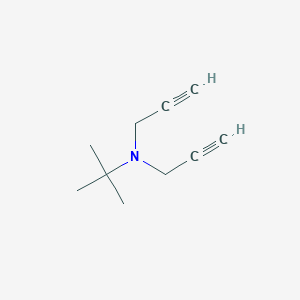

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine

Overview

Description

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.

Mechanism of Action

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine acts by binding to the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting their activity, this compound increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission and stimulation of the central nervous system.

Biochemical and Physiological Effects:

This compound has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced appetite. These effects are thought to be mediated by the increased release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise manipulation of neurotransmitter levels in the brain. However, one limitation of using this compound is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, including its potential therapeutic applications in the treatment of attention-deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the long-term effects of this compound use on the brain and behavior. Finally, the development of novel this compound analogs with improved selectivity and pharmacokinetic properties may lead to new insights into the role of dopamine and norepinephrine in brain function.

In conclusion, this compound is a potent stimulant that has been used in scientific research for its ability to selectively inhibit the uptake of dopamine and norepinephrine in the brain. Its unique properties make it a useful tool for studying the role of these neurotransmitters in various physiological processes. While there are limitations to its use, this compound holds promise for future research in the field of neuropsychopharmacology.

Scientific Research Applications

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine has been used in scientific research for its ability to selectively inhibit the uptake of dopamine and norepinephrine in the brain. This property makes it a useful tool for studying the role of these neurotransmitters in various physiological processes, such as reward, motivation, and attention.

Properties

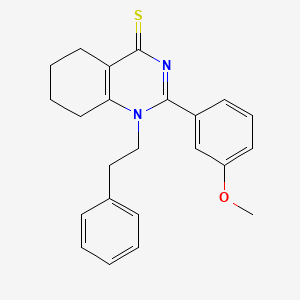

IUPAC Name |

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXUSVRNZRQVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)